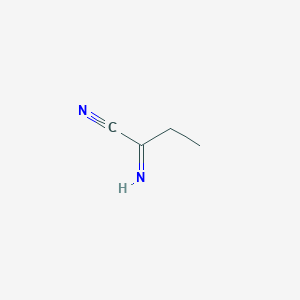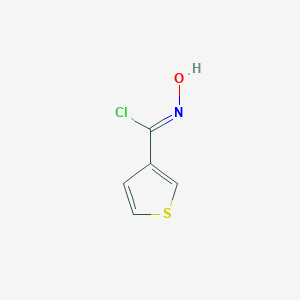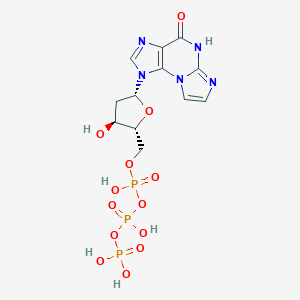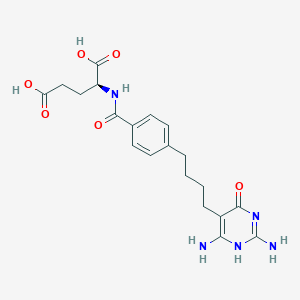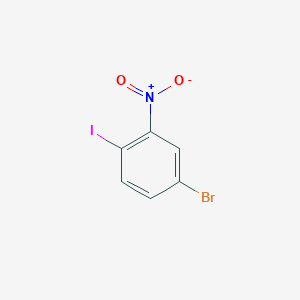
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile, also known as CPYAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPYAA is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes, such as topoisomerase II and tyrosine kinase. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties. In addition, 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to prepare solutions for in vitro studies. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile is also relatively stable under various conditions, making it suitable for long-term storage. However, 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has some limitations, including its low stability in acidic conditions and its potential toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
For research on 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile include the development of more efficient synthesis methods, the investigation of its mechanism of action in more detail, and the evaluation of its safety and efficacy in animal models and clinical trials. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile may also have potential applications in other fields, such as materials science and catalysis, which warrant further investigation.
Synthesemethoden
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile can be synthesized using various methods, including the reaction of 2,6-dichloropyridazine with 2-pyridylacetonitrile in the presence of a base, such as potassium carbonate. Other methods involve the reaction of 2-bromo-6-chloropyridazine with 2-pyridylacetonitrile in the presence of a palladium catalyst or the reaction of 2,6-dichloropyridazine with 2-pyridylacetonitrile under microwave irradiation. The yield and purity of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile depend on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-pyridin-2-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-11-5-4-10(15-16-11)8(7-13)9-3-1-2-6-14-9/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUUQMRAWJZDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955460 |
Source


|
| Record name | (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile | |
CAS RN |
338779-25-2 |
Source


|
| Record name | (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

